[3-(Dimethoxymethyl)benzyl]amine
CAS No.: 124283-46-1
Cat. No.: VC3419553
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
* For research use only. Not for human or veterinary use.
![[3-(Dimethoxymethyl)benzyl]amine - 124283-46-1](/images/structure/VC3419553.png)
Specification
CAS No. | 124283-46-1 |
---|---|
Molecular Formula | C10H15NO2 |
Molecular Weight | 181.23 g/mol |
IUPAC Name | [3-(dimethoxymethyl)phenyl]methanamine |
Standard InChI | InChI=1S/C10H15NO2/c1-12-10(13-2)9-5-3-4-8(6-9)7-11/h3-6,10H,7,11H2,1-2H3 |
Standard InChI Key | DTAAATXSAJQACD-UHFFFAOYSA-N |
SMILES | COC(C1=CC=CC(=C1)CN)OC |
Canonical SMILES | COC(C1=CC=CC(=C1)CN)OC |
Introduction
Chemical Structure and Identification
Molecular Structure
[3-(Dimethoxymethyl)benzyl]amine features a benzene ring with two key functional groups: a dimethoxymethyl group at the meta position (carbon-3) and an aminomethyl group (benzylamine). The dimethoxymethyl functionality consists of a central carbon atom bonded to two methoxy groups (-OCH₃), while the benzylamine portion provides a primary amine for potential chemical modifications.
Chemical Identity
The compound can be described using various chemical identifiers as shown in Table 1:
Parameter | Value |
---|---|
Molecular Formula | C₁₀H₁₅NO₂ |
Molecular Weight | Approximately 181.23 g/mol |
Chemical Class | Functionalized benzylamine |
Functional Groups | Primary amine, acetal (dimethoxymethyl) |
Structural Isomerism | Meta-substituted with respect to benzylamine |
Physical and Chemical Properties
Physical Properties
Based on the structural similarities with related compounds, [3-(Dimethoxymethyl)benzyl]amine likely exhibits physical properties comparable to other substituted benzylamines. While specific experimental data for this exact compound is limited in the search results, we can reasonably infer certain properties based on structural analogs.
Like other benzylamines, this compound is expected to present as a colorless to slightly yellow liquid or low-melting solid under standard conditions. The presence of the dimethoxymethyl group would increase the molecular weight compared to simple benzylamine, potentially affecting physical properties such as boiling point and solubility.
Chemical Properties
The chemical behavior of [3-(Dimethoxymethyl)benzyl]amine is governed by its two primary functional groups:
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The primary amine (-CH₂NH₂) group demonstrates typical nucleophilic behavior and can participate in various reactions including:
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Nucleophilic substitutions
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Amide formation
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Imine condensations
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Salt formation with acids
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The dimethoxymethyl group (-CH(OCH₃)₂) functions as an acetal, providing:
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Protection for an aldehyde functionality
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Potential for hydrolysis under acidic conditions to generate an aldehyde
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Enhanced hydrophilicity compared to unsubstituted benzylamine
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Chemical Reactions and Reactivity
Palladium-Catalyzed Transformations
Benzylamines can undergo palladium-catalyzed C-H activation and cross-coupling reactions. According to research findings on related compounds, Pd(II)-catalyzed enantioselective C–H cross-coupling of benzylamines has been achieved using chiral mono-N-protected α-amino-O-methylhydroxamic acid ligands .
Applications in Research and Industry
Pharmaceutical Intermediates
[3-(Dimethoxymethyl)benzyl]amine could serve as a valuable building block in pharmaceutical synthesis due to its bifunctional nature. The presence of both a protected aldehyde (as an acetal) and a primary amine enables sequential, selective transformations for complex molecule assembly.
Catalyst Development
Similar to how dimethylbenzylamine serves as a catalyst for polyurethane foam formation and epoxy resin curing , [3-(Dimethoxymethyl)benzyl]amine might find applications in catalysis. The additional dimethoxymethyl functionality could potentially modify its catalytic properties through electronic effects or by providing additional coordination sites.
Research Applications
The compound could be utilized in various research contexts:
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As a model substrate for studying selective functionalization strategies
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In the preparation of functionalized materials
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As a building block for the synthesis of more complex nitrogen-containing compounds
Comparison with Related Compounds
Structural Analogs
Table 2 compares [3-(Dimethoxymethyl)benzyl]amine with structurally related compounds mentioned in the search results:
Reactivity Differences
The presence of the dimethoxymethyl group in [3-(Dimethoxymethyl)benzyl]amine distinguishes it from simpler benzylamines in several ways:
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It introduces an acid-labile functional group that can be transformed into an aldehyde
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The increased steric bulk at the meta position may influence reaction rates and selectivity
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The acetal functionality provides additional coordination sites for metal ions
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